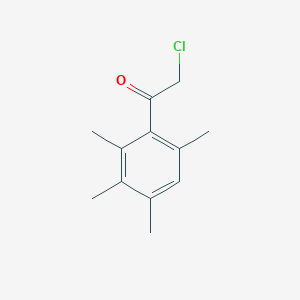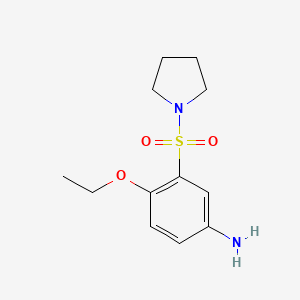
Phosphine oxide, (iodomethyl)dimethyl-
Übersicht
Beschreibung
Phosphine oxide, (iodomethyl)dimethyl- is an organophosphorus compound with the molecular formula C3H8IOP. It is a colorless liquid that is soluble in polar organic solvents. This compound is part of the broader class of phosphine oxides, which are characterized by the presence of a phosphorus-oxygen double bond.
Vorbereitungsmethoden
Phosphine oxide, (iodomethyl)dimethyl- can be synthesized through various methods. One common synthetic route involves the reaction of dimethylphosphine oxide with iodomethane under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Phosphine oxide, (iodomethyl)dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodomethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various phosphine derivatives and substituted phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, (iodomethyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: Phosphine oxide, (iodomethyl)dimethyl- is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphine oxide, (iodomethyl)dimethyl- involves its ability to interact with various molecular targets. The phosphorus-oxygen double bond is highly reactive and can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, the iodomethyl group can undergo nucleophilic substitution, allowing the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, (iodomethyl)dimethyl- can be compared with other similar compounds such as dimethylphosphine oxide and diphenylphosphine oxide. While all these compounds share the phosphine oxide functional group, they differ in their substituents, which affects their reactivity and applications. For example, dimethylphosphine oxide is more commonly used in organic synthesis due to its simpler structure, while diphenylphosphine oxide is used in the production of more complex phosphorus-containing compounds.
Conclusion
Phosphine oxide, (iodomethyl)dimethyl- is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various derivatives make it a valuable tool in scientific research and industrial processes.
Eigenschaften
IUPAC Name |
dimethylphosphoryl(iodo)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8IOP/c1-6(2,5)3-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQAWTWBISPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631696 | |
| Record name | (Iodomethyl)(dimethyl)oxo-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79338-90-2 | |
| Record name | (Iodomethyl)(dimethyl)oxo-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B3387083.png)
![2-cyclohexaneamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B3387085.png)
![2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid](/img/structure/B3387093.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3387107.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B3387110.png)
![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3387133.png)



![2-[(4-Bromophenyl)thio]ethanamine hydrochloride](/img/structure/B3387158.png)
![N-[3-(4-tert-butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide](/img/structure/B3387160.png)
![9-Oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B3387171.png)

